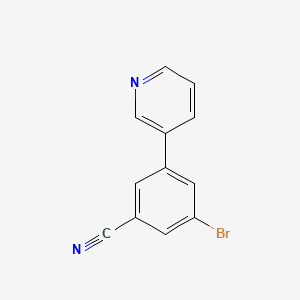
3-Bromo-5-(pyridin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(pyridin-3-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom at the third position and a pyridin-3-yl group at the fifth position on the benzonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyridin-3-yl)benzonitrile typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitrile Formation: The brominated pyridine is then subjected to a cyanation reaction to introduce the nitrile group. This can be done using reagents like copper(I) cyanide or sodium cyanide under appropriate conditions.
Coupling Reaction: The final step involves coupling the brominated pyridine nitrile with a suitable aryl halide or aryl boronic acid using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl halides or boronic acids using palladium or nickel catalysts. This allows for the formation of new carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, lithium diisopropylamide in hexane.
Coupling Reactions: Palladium acetate, triphenylphosphine, potassium carbonate in dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted pyridinyl benzonitriles.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of pyridinyl benzylamines.
Applications De Recherche Scientifique
3-Bromo-5-(pyridin-3-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Material Science: It is used in the development of advanced materials such as organic semiconductors and liquid crystals.
Biological Studies: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitrile groups can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the pyridinyl group can participate in hydrogen bonding and π-π interactions, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(pyridin-2-yl)benzonitrile: Similar structure but with the pyridinyl group at the second position.
3-Bromo-5-(pyridin-4-yl)benzonitrile: Similar structure but with the pyridinyl group at the fourth position.
3-Chloro-5-(pyridin-3-yl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-(pyridin-3-yl)benzonitrile is unique due to the specific positioning of the bromine and pyridinyl groups, which can significantly influence its reactivity and interactions with other molecules. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
3-bromo-5-pyridin-3-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-12-5-9(7-14)4-11(6-12)10-2-1-3-15-8-10/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZVDRUAMFABAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


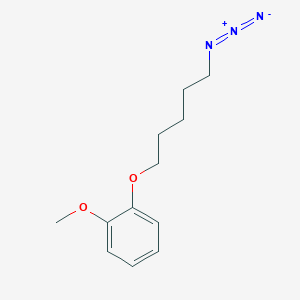
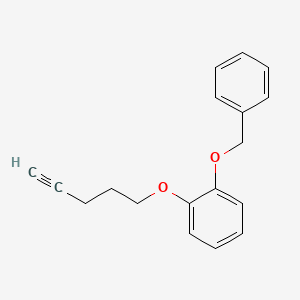
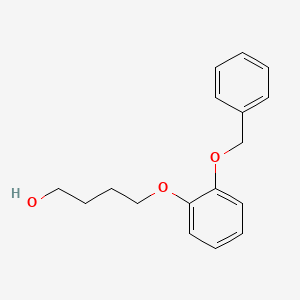
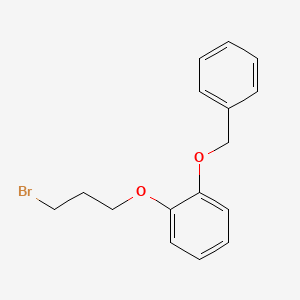

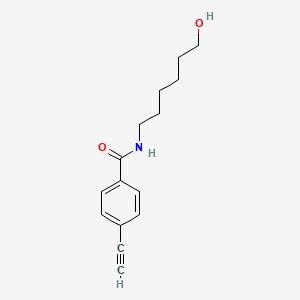


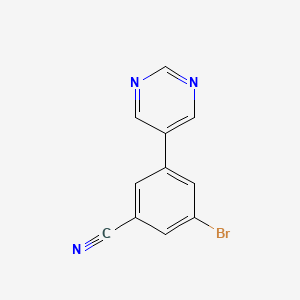
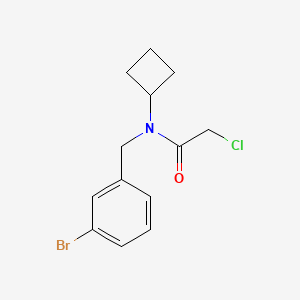

![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
